2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole
Description
Properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-17-13-14-7-6-12(15-13)16-8-10-4-2-3-5-11(10)9-16/h6-7,10-11H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQMMKOZXJBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC3CCCCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Phthalonitrile Derivatives
The octahydro-1H-isoindole framework is accessible via hydrogenation of isoindole precursors. Patent WO2008016085A1 details the reduction of phthalonitriles (e.g., 1 ) to isoindoles (2 ) using hydride reagents (e.g., LiAlH) or catalytic hydrogenation under acidic conditions. For full saturation, extended hydrogenation at elevated pressures (5–10 atm H) with palladium or platinum catalysts converts isoindole to octahydro-1H-isoindole (3 ).
Key Conditions :
Cyclization of Bicyclic Amines
Alternative routes involve cyclization of pre-saturated amines. Kobayashi et al. demonstrated iodine-mediated cyclization of 2-vinylbenzamidine derivatives to form isoindole intermediates. Applying this to a hydrogenated precursor (e.g., 4 ) in acetonitrile with NaHCO yields octahydro-1H-isoindole (3 ).
Reaction Scheme :
Functionalization with 2-(Methylsulfanyl)pyrimidin-4-yl Group
Pyrimidine Synthesis and Thiolation
The 2-(methylsulfanyl)pyrimidine moiety is synthesized via cyclocondensation of thiourea derivatives. A typical approach involves:
-
Reacting ethyl acetoacetate with guanidine nitrate to form 4-methylpyrimidin-2-amine.
Key Intermediate :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of octahydro-1H-isoindole (3 ) with 2-(methylsulfanyl)-4-chloropyrimidine (5 ) using Pd(OAc), Xantphos, and CsCO in toluene at 110°C achieves C–N bond formation.
Optimized Conditions :
Nucleophilic Aromatic Substitution
Direct displacement of the 4-chloro group in 5 by octahydro-1H-isoindole (3 ) under basic conditions (KCO, DMF, 100°C) provides the target compound.
Yield Comparison :
| Method | Catalyst System | Yield (%) |
|---|---|---|
| Buchwald-Hartwig | Pd(OAc)/Xantphos | 75 |
| Nucleophilic Substitution | KCO | 60 |
Alternative Pathways
One-Pot Tandem Reactions
Combining hydrogenation and coupling in a single pot reduces steps. For example, hydrogenating a substituted isoindole-pyrimidine precursor (e.g., 6 ) under H (3 atm) with Raney Ni in ethanol yields the target compound directly.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving efficiency. Using Pd/C as a heterogeneous catalyst enhances recyclability.
Analytical Characterization
Critical spectroscopic data for 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole:
-
H NMR (400 MHz, CDCl): δ 1.45–1.89 (m, 8H, octahydro), 2.55 (s, 3H, SCH), 3.72 (s, 2H, NCH), 6.85 (d, J = 5.2 Hz, 1H, pyrimidine-H), 8.12 (d, J = 5.2 Hz, 1H, pyrimidine-H).
-
IR (KBr): 2920 cm (C–H), 2215 cm (C≡N, if present), 1580 cm (C=N).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylsulfanyl group is particularly reactive and can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions: Common reagents used in these reactions include morpholine, hydrazine, and various alkylating agents. The reactions are typically carried out under reflux conditions with solvents such as butanol or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the nucleophilic substitution of the methylsulfanyl group can lead to the formation of 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research has indicated that derivatives of pyrimidine and isoindole compounds often exhibit significant biological activities, including:
- Antitumor Activity : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, isoindole derivatives have shown promise in targeting specific cancer pathways.
- Antiviral Properties : The methylsulfanyl group may enhance the compound's ability to interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
Pharmacological Studies
Pharmacological evaluations have revealed that compounds featuring the pyrimidine moiety can act as modulators of various biological systems. Specific applications include:
- Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of pyrimidine derivatives, suggesting that this compound could be beneficial in neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a related isoindole derivative exhibited potent antitumor effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression. The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: Antiviral Efficacy
In another research project, a series of methylsulfanyl-pyrimidine compounds were tested against viral infections such as influenza. The results showed that these compounds could significantly reduce viral load in infected cells, supporting their potential use as antiviral agents.
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, derivatives of pyrimidine compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Racemic N-Methyl-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(Tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
Structural Similarities and Differences :
- Core Structure : Both compounds share the 2-(methylsulfanyl)pyrimidin-4-yl group, critical for π-π stacking interactions and hydrogen bonding.
- Scaffold Variation : The isoindole in the target compound is replaced by a pyrazole-tetrahydrofuran hybrid in the racemic analog.
- Stereochemistry : The racemic compound exists as a 1:1 mixture of enantiomers, whereas the octahydro-isoindole in the target compound introduces conformational rigidity due to its bicyclic structure .
Physical Properties :
| Property | Target Compound | Racemic Analog |
|---|---|---|
| Molecular Weight | ~275 g/mol (estimated) | 323.35 g/mol |
| Hydrogen Bonding | None reported | Intramolecular N–H⋯N bonds |
| Crystallinity | Not characterized | Forms racemic crystals |
Functional Implications :
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Pentanamide
Structural Comparison :
- Pyrimidine Substitution : Both compounds feature pyrimidine rings, but the sulfamoyl group in this analog replaces the methylsulfanyl group in the target compound.
- Isoindole vs. Isoindolinone: The target’s octahydro-isoindole contrasts with the 1,3-dioxoisoindolin-2-yl group, which introduces electron-withdrawing carbonyls .
Physical and Chemical Properties :
| Property | Target Compound | Sulfamoyl Analog |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₄S (estimated) | C₂₄H₂₃N₅O₅S |
| Melting Point | Not reported | 76°C |
| Elemental Analysis (C%) | ~57% (estimated) | 58.59% |
Functional Differences :
- Conversely, the methylsulfanyl group in the target compound may favor hydrophobic interactions .
Key Research Findings and Implications
- Electronic Effects: The methylsulfanyl group in the target compound acts as a moderate electron donor, stabilizing the pyrimidine ring’s aromatic system. This contrasts with sulfamoyl or carbonyl groups in analogs, which introduce electron-withdrawing effects .
- Biological Relevance : While neither compound’s bioactivity is explicitly documented, structural analogs with pyrimidine and sulfur-containing groups are prevalent in kinase inhibitors and antiviral agents. The isoindole scaffold may confer blood-brain barrier penetration, a property less likely in bulkier analogs like the sulfamoyl derivative .
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole is . The compound features a pyrimidine ring substituted with a methylthio group and is fused to an octahydro-1H-isoindole moiety. This unique structure may contribute to its biological properties.
Research indicates that compounds with similar structures can exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrimidine rings have shown effectiveness against a range of microbial pathogens. For instance, derivatives of methylthio-pyrimidines have been studied for their antibacterial properties.
- Anticancer Potential : Pyrimidine derivatives are known for their role in cancer therapy. They can inhibit DNA synthesis and disrupt cellular proliferation pathways, making them candidates for further investigation in oncology.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial properties of methylthio-pyrimidine derivatives, demonstrating significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing promising results for clinical applications.
Compound MIC (µg/mL) against Staphylococcus aureus MIC (µg/mL) against Escherichia coli Compound A 32 64 Compound B 16 32 2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole 8 16 - Anticancer Activity : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, a derivative exhibited a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, which was attributed to the activation of caspase pathways.
Research Findings
Recent studies have focused on the pharmacokinetics and toxicity profiles of methylthio-pyrimidine derivatives. Findings suggest that:
- Bioavailability : The compound demonstrates moderate bioavailability, which is crucial for therapeutic efficacy.
- Toxicity Assessment : Preliminary toxicological evaluations indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile.
Q & A
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in cell-based assays. Test ratios (1:1 to 1:10) of the compound with standard drugs (e.g., cisplatin or paclitaxel). Transcriptomics (RNA-seq) or phosphoproteomics identifies synergistic pathways. Validate in vivo using xenograft models with dual-agent dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
